molecular formula C68H72CaF2N4O12 B12787317 Bemfivastatin hemicalcium CAS No. 805241-64-9

Bemfivastatin hemicalcium

Cat. No.: B12787317
CAS No.: 805241-64-9
M. Wt: 1215.4 g/mol
InChI Key: DPHJMDHNVYEKRX-GWQGKXOTSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate (hereafter referred to as Compound A) is a statin-related molecule with structural and functional similarities to atorvastatin calcium, a well-known HMG-CoA reductase inhibitor used to treat hypercholesterolemia. Its IUPAC name reflects a complex pyrrole-derived core substituted with fluorophenyl, hydroxymethylphenylcarbamoyl, and isopropyl groups, alongside a calcium-bound dihydroxyheptanoate side chain .

Properties

CAS No.

805241-64-9

Molecular Formula

C68H72CaF2N4O12

Molecular Weight

1215.4 g/mol

IUPAC Name

calcium bis((3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate)

InChI

InChI=1S/2C34H37FN2O6.Ca/c2*1-21(2)32-31(34(43)36-26-14-8-22(20-38)9-15-26)30(23-6-4-3-5-7-23)33(24-10-12-25(35)13-11-24)37(32)17-16-27(39)18-28(40)19-29(41)42;/h2*3-15,21,27-28,38-40H,16-20H2,1-2H3,(H,36,43)(H,41,42);/q;;+2/p-2/t2*27-,28-;/m11./s1

InChI Key

DPHJMDHNVYEKRX-GWQGKXOTSA-L

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO.[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorophenyl group, and the attachment of the carbamoyl and hydroxymethyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of automated systems and continuous monitoring ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Key Structural Features :

  • Core : A 1H-pyrrole ring substituted at positions 2, 3, 4, and 3.
  • Substituents :
    • 4-Fluorophenyl group at position 2.
    • Phenyl group at position 3.
    • 4-(Hydroxymethyl)phenylcarbamoyl at position 4.
    • Isopropyl group at position 5.
  • Side chain: A calcium-bound (3R,5R)-dihydroxyheptanoate, critical for HMG-CoA reductase binding .

Pharmacopeial Relevance :
Compound A is recognized as a related substance in pharmacopeial standards (e.g., USP Atorvastatin Related Compound C), emphasizing its role in quality control during atorvastatin manufacturing .

Comparison with Similar Compounds

Structural Analogues of Compound A

Atorvastatin Calcium (Reference Compound)

  • Structure : Shares the pyrrole core but differs in substituents:
    • Position 4: Phenylcarbamoyl instead of 4-(hydroxymethyl)phenylcarbamoyl.
    • Position 5: Isopropyl group retained.
  • Biological Activity : Potent HMG-CoA reductase inhibitor (IC₅₀ ~6 nM) with high hepatoselectivity .
  • Solubility : Low aqueous solubility due to hydrophobic substituents; formulated as a calcium salt to improve bioavailability .

USP Atorvastatin Related Compound H

  • Structure :
    • Position 2 and 3: Bis(4-fluorophenyl) groups.
    • Position 4: Phenylcarbamoyl.
  • Key Difference : Lack of hydroxymethyl group at position 4 compared to Compound A.

PF-3052334 (Pyrazole-Based Inhibitor)

  • Structure : Pyrazole core substituted with 4-fluorophenyl, isopropyl, and 4-methylbenzylcarbamoyl groups.
  • Biological Activity : Hepatoselective HMG-CoA inhibitor with comparable efficacy to atorvastatin (IC₅₀ ~8 nM) but distinct pharmacokinetics due to pyrazole scaffold .

Structural and Functional Comparison Table

Compound Core Structure Position 4 Substituent Key Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀)
Compound A Pyrrole 4-(Hydroxymethyl)phenylcarbamoyl 2-(4-Fluorophenyl), 3-Phenyl ~1191 (calculated) Not reported (predicted similar to atorvastatin)
Atorvastatin Calcium Pyrrole Phenylcarbamoyl 2-(4-Fluorophenyl), 3-Phenyl 1155.34 6 nM
USP Atorvastatin Related H Pyrrole Phenylcarbamoyl 2,3-Bis(4-fluorophenyl) 1191.34 Not reported
PF-3052334 Pyrazole 4-Methylbenzylcarbamoyl 2-(4-Fluorophenyl), 4-Isopropyl 619.63 (calculated) 8 nM

Key Research Findings

Impact of Hydroxymethyl Substitution

  • However, this group may also increase susceptibility to oxidative metabolism, reducing half-life .

Hepatoselectivity and Toxicity

  • Pyrazole-based PF-3052334 exhibits higher hepatoselectivity than pyrrole-based statins due to its scaffold’s interaction with liver-specific transporters . Compound A’s pyrrole core may retain liver targeting but with distinct off-target risks.

Biological Activity

The compound calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate , commonly referred to as a calcium salt of atorvastatin, is a member of the statin class of drugs. Statins are primarily known for their cholesterol-lowering effects, specifically targeting low-density lipoprotein (LDL) cholesterol. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on lipid metabolism, and potential therapeutic applications.

Molecular Characteristics

  • IUPAC Name : calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
  • Molecular Formula : C34H36FN2O5CaC_{34}H_{36}F_{N_2}O_5\cdot Ca
  • Molecular Weight : 1183.39 g/mol
  • CAS Number : 887196-29-4

Structural Representation

The compound features a complex structure comprising a pyrrole ring and a heptanoic acid moiety, which contribute to its biological activity.

Table 1: Key Molecular Details

PropertyValue
IUPAC Namecalcium;(3R,5R)-7-[...]
Molecular FormulaC34H36FN2O5CaC_{34}H_{36}F_{N_2}O_5\cdot Ca
Molecular Weight1183.39 g/mol
CAS Number887196-29-4

Inhibition of HMG-CoA Reductase

Atorvastatin functions primarily as an inhibitor of the enzyme HMG-CoA reductase , which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin effectively reduces the synthesis of cholesterol in the liver, leading to decreased levels of LDL cholesterol in the bloodstream. This mechanism is pivotal for the prevention of cardiovascular diseases.

Effects on Lipid Metabolism

Research indicates that atorvastatin not only lowers LDL levels but also has beneficial effects on other lipid parameters:

  • Increases HDL Cholesterol : It has been shown to increase high-density lipoprotein (HDL) cholesterol levels.
  • Reduces Triglycerides : Atorvastatin also significantly lowers triglyceride levels in patients with dyslipidemia.

Table 2: Effects on Lipid Profiles

Lipid ParameterEffect
LDL CholesterolDecreased
HDL CholesterolIncreased
TriglyceridesDecreased

Cardiovascular Benefits

Atorvastatin is widely used for its cardioprotective effects. Clinical studies have demonstrated that it reduces the incidence of heart attacks and strokes in patients with elevated cholesterol levels or established cardiovascular disease.

Anti-inflammatory Properties

Emerging evidence suggests that atorvastatin may exert anti-inflammatory effects beyond lipid lowering. It has been observed to reduce inflammation markers such as C-reactive protein (CRP), which is associated with cardiovascular risk.

Case Studies

  • Study on Hyperlipidemic Patients : A randomized controlled trial involving hyperlipidemic patients showed that atorvastatin significantly reduced LDL cholesterol by an average of 40% over six months while also improving endothelial function.
  • Long-term Outcomes : A meta-analysis indicated that long-term atorvastatin therapy is associated with a significant reduction in major cardiovascular events, reinforcing its role as a first-line therapy in dyslipidemia management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.